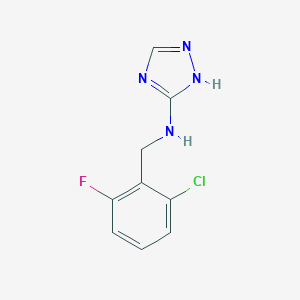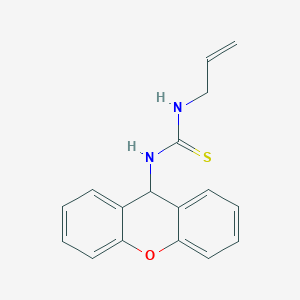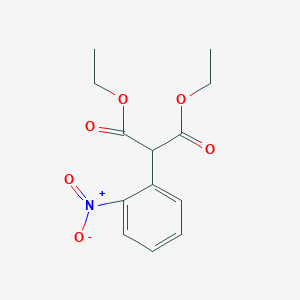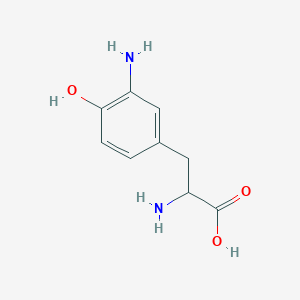![molecular formula C13H13FN4S B249705 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)
5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (BFIT) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BFIT belongs to the family of triazinoindole derivatives, which have been shown to possess a range of biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol also inhibits the activation of STAT3, a signaling pathway that is often overactive in cancer cells and promotes their survival.
Biochemical and Physiological Effects:
5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its cytotoxic and apoptosis-inducing effects, 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to modulate the expression of certain genes and proteins that are involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is that it exhibits potent cytotoxic effects against a range of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Future Directions
There are several potential future directions for research on 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. One area of interest is the development of analogs of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol that exhibit improved potency and selectivity against cancer cells. Another area of interest is the investigation of the mechanisms of action of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, which could lead to the identification of new targets for cancer therapy. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol as a cancer therapeutic.
Synthesis Methods
The synthesis of 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves a multistep process that starts with the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate, followed by cyclization with potassium thiocyanate to form the triazinoindole intermediate. This intermediate is then reacted with butyl lithium and fluorine gas to obtain the final product, 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol.
Scientific Research Applications
5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied extensively for its potential applications in the treatment of cancer. In vitro studies have shown that 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. 5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
properties
Product Name |
5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol |
|---|---|
Molecular Formula |
C13H13FN4S |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-butyl-8-fluoro-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C13H13FN4S/c1-2-3-6-18-10-5-4-8(14)7-9(10)11-12(18)15-13(19)17-16-11/h4-5,7H,2-3,6H2,1H3,(H,15,17,19) |
InChI Key |
SNLHCAFBLZGJIL-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)F)C3=NNC(=S)N=C31 |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)F)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249622.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B249624.png)

![1-[1-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B249626.png)
![[7-(carboxymethyl)-10-methyl-10H-phenothiazin-2-yl]acetic acid](/img/structure/B249631.png)

![5-Chloro-2-methoxy-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B249638.png)
![N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine](/img/structure/B249648.png)


![2-[(3-Chlorobenzyl)amino]-1-butanol](/img/structure/B249652.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B249662.png)
![N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide](/img/structure/B249663.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B249664.png)